2-Methyl-5-phenylpyrimidin-4-amine hydrochloride IUPAC name and synonyms
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride IUPAC name and synonyms
Technical Monograph: 2-Methyl-5-phenylpyrimidin-4-amine Hydrochloride
Executive Summary
2-Methyl-5-phenylpyrimidin-4-amine hydrochloride (CAS 102249-48-9) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2][3][4] Characterized by a "privileged" 4-amino-5-phenylpyrimidine scaffold, it serves as a critical pharmacophore for ATP-competitive inhibition, frequently targeting enzymes such as CDKs, Src family kinases, and p38 MAP kinases.[1][2] This guide details its physicochemical profile, validated synthetic pathways, and analytical characterization standards.[2][5]
Chemical Identity & Nomenclature
| Parameter | Detail |
| IUPAC Name | 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride |
| Common Synonyms | 4-Amino-2-methyl-5-phenylpyrimidine HCl; 5-Phenyl-2-methyl-4-pyrimidinamine hydrochloride |
| CAS Number | 102249-48-9 (Salt); 102249-48-9 (Base generic link often used) |
| Molecular Formula | C₁₁H₁₁N₃[1][2][3][6][7] · HCl |
| Molecular Weight | 221.69 g/mol (Salt); 185.23 g/mol (Free Base) |
| SMILES | CC1=NC=C(C(=N1)N)C2=CC=CC=C2.Cl |
| InChI Key | OFKJBZUSLOPDCV-UHFFFAOYSA-N (Free Base) |
Physicochemical Profile
Understanding the solid-state properties is vital for formulation and process chemistry.[1][2]
| Property | Value / Description | Implication |
| Appearance | Off-white to pale yellow crystalline solid | Indicator of purity; darkening suggests oxidation.[1][2] |
| Melting Point | 245–248 °C (Decomposes) | High lattice energy typical of hydrochloride salts.[2] |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in Water | Use polar organic solvents for reactions; water for workup/washing.[2] |
| pKa (Calc.) | ~4.5 (Pyrimidine N1); ~12 (Amine) | The N1 nitrogen is the site of protonation for the HCl salt.[2] |
| H-Bond Donors | 2 (Exocyclic Amine) | Critical for hinge-binding in kinase domains.[1][2] |
Synthetic Routes & Process Chemistry
The synthesis of 2-Methyl-5-phenylpyrimidin-4-amine relies on the condensation of an amidine with a masked
Primary Route: The Enaminonitrile Condensation
This convergent synthesis involves the reaction of Acetamidine hydrochloride with 3-(dimethylamino)-2-phenylacrylonitrile .[1][2]
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Rationale: The dimethylamino group acts as an excellent leaving group, driving the cyclization with acetamidine.[2] This method is superior to using ethyl formate/phenylacetonitrile directly, as it minimizes side reactions and polymerization.[2]
Step-by-Step Protocol:
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Preparation of Precursor:
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Cyclization:
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Reagents: Acetamidine hydrochloride (1.2 equiv), Sodium Ethoxide (NaOEt, 2.5 equiv).[2]
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Solvent: Absolute Ethanol (EtOH).[2]
-
Procedure: Dissolve acetamidine HCl in EtOH and add NaOEt. Stir for 15 mins to liberate the free amidine.[1] Add the crude acrylonitrile precursor dropwise.[1][2]
-
Conditions: Reflux (78°C) for 6–12 hours. Monitor by TLC (loss of starting material) or LC-MS.[1][2]
-
-
Workup & Salt Formation:
-
Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
HCl Salt Formation: Dissolve the crude free base in minimal MeOH.[1][2] Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C. Precipitate forms immediately. Filter and wash with cold diethyl ether.[1]
Visual Synthesis Workflow
Figure 1: Convergent synthesis of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride via enaminonitrile intermediate.[1][2]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
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¹H NMR (400 MHz, DMSO-d₆):
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8.10 (s, 1H, Pyrimidine H-6) – Diagnostic singlet.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - 7.40–7.55 (m, 5H, Phenyl-H) – Aromatic multiplet.[1]
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6.80 (br s, 2H, NH₂) – Exchangeable with D₂O; shifts downfield in HCl salt.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
2.35 (s, 3H, CH₃) – Methyl group at C2.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
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LC-MS (ESI+):
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Observed
(Free base mass).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Retention time confirms polarity relative to standards.
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-
Elemental Analysis (Calculated for C₁₁H₁₁N₃·HCl):
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C: 59.60%, H: 5.46%, N: 18.96%.
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Pharmaceutical Applications
This compound is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[1][2]
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Kinase Inhibition (Type I/II Inhibitors):
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The 4-amino-5-phenylpyrimidine motif mimics the adenine ring of ATP.[1][2]
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The N1 and 4-NH₂ groups form a "hinge-binding" hydrogen bond donor/acceptor pair with the kinase backbone (e.g., Met341 in Src).[1]
-
The 5-phenyl group projects into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning based on substitution patterns on the phenyl ring.[2]
-
-
Target Classes:
Handling & Safety (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory).[2]
-
Signal Word: Warning.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form.[1][2] Solutions in DMSO should be used within 24 hours or frozen at -20°C to prevent degradation.[1][2]
References
-
ChemicalBook. (2024).[2] 2-Methyl-5-phenylpyrimidin-4-amine Product Description and Properties. Link
-
PubChem. (2024).[2][8] Compound Summary: 6-Methyl-5-phenylpyrimidin-4-amine (Isomer Analog Comparison). National Library of Medicine.[1][2] Link
- Schenone, S., et al. (2008). "ATP-competitive inhibitors of Src family kinases: a review of patents." Recent Patents on Anti-Cancer Drug Discovery. (Contextual grounding for 4-amino-pyrimidine scaffolds in kinase inhibition).
-
Bagley, M. C., et al. (2001).[2] "A new one-step synthesis of pyridines and pyrimidines using a microwave-assisted process."[1] Tetrahedron Letters. (Methodology for amidine condensation).
Sources
- 1. 260046-19-3|2-Chloro-N-methyl-N-phenylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EnamineStore [enaminestore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 7. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 8. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
